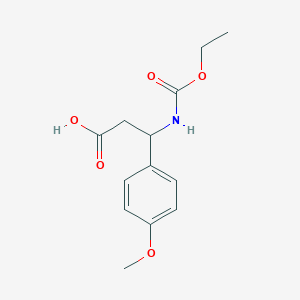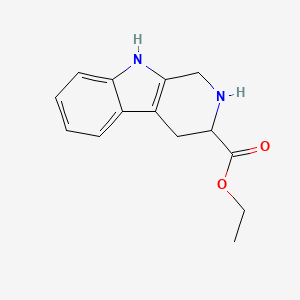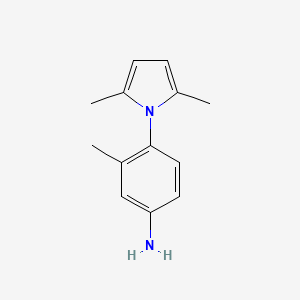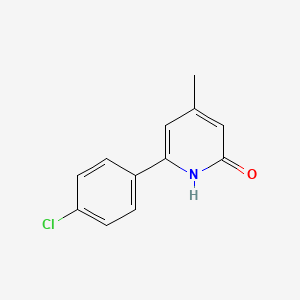
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one
Übersicht
Beschreibung
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylpyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-chlorophenyl)-4-carboxypyridin-2(1H)-one.
Reduction: 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-ol.
Substitution: 6-(4-substituted phenyl)-4-methylpyridin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiplatelet agent and its ability to inhibit cyclooxygenase enzymes.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is studied for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorophenylpyridine: Lacks the methyl group on the pyridine ring.
4-methylpyridin-2(1H)-one: Lacks the 4-chlorophenyl group.
6-(4-chlorophenyl)-4-methylpyridin-3(1H)-one: The position of the carbonyl group is different.
Uniqueness
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and methyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-6-11(14-12(15)7-8)9-2-4-10(13)5-3-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDVCRJCIXLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


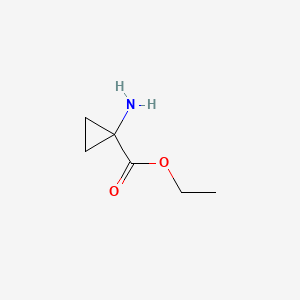
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
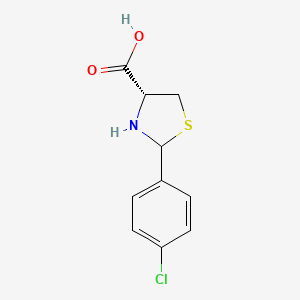
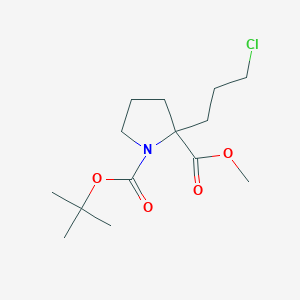


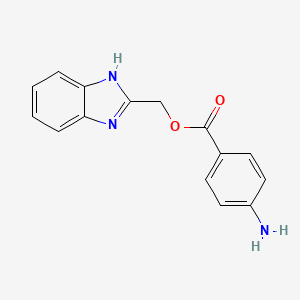
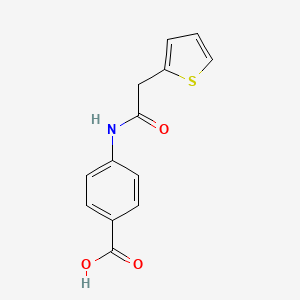
![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)
